2-(2,6-Difluorophenyl)acetohydrazide
Description
2-(2,6-Difluorophenyl)acetohydrazide is a hydrazide derivative characterized by a phenyl ring substituted with two fluorine atoms at the 2 and 6 positions, linked to an acetohydrazide moiety (–CH₂–C(=O)–NH–NH₂). This compound is of interest in medicinal chemistry due to the electronic and steric effects imparted by the fluorine atoms, which influence its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C8H8F2N2O |
|---|---|
Molecular Weight |
186.16 g/mol |
IUPAC Name |
2-(2,6-difluorophenyl)acetohydrazide |
InChI |
InChI=1S/C8H8F2N2O/c9-6-2-1-3-7(10)5(6)4-8(13)12-11/h1-3H,4,11H2,(H,12,13) |
InChI Key |
XXIXOULFNXEWSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CC(=O)NN)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(2,6-Difluorophenyl)acetohydrazide with its analogs, focusing on substituent effects, biological activity, and physicochemical properties.
Substituent Effects on the Phenyl Ring
Key Observations :
- Fluorine vs.
- Methyl vs. Halogen : Methyl groups (electron-donating) reduce electrophilicity, whereas halogens (electron-withdrawing) increase reactivity and influence solubility .
Comparative Efficacy
Analytical Data
- Melting Points : Fluorinated analogs generally exhibit higher melting points than chlorinated derivatives due to stronger intermolecular forces (e.g., 248–250°C for compound 9 in ).
- Elemental Analysis : Close alignment between calculated and found values (e.g., C 65.48% vs. 65.35% in ) confirms synthetic purity.
Notable Derivatives
- 2-[2-(2,6-Dichloroanilino)phenyl]-N’-(4-propylcyclohexylidene)acetohydrazide (): Crystal structure confirms hydrogen bonding, critical for stability .
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